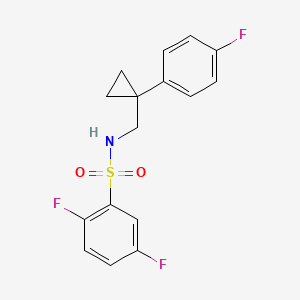
2,5-difluoro-N-((1-(4-fluorophenyl)cyclopropyl)methyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-difluoro-N-((1-(4-fluorophenyl)cyclopropyl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C16H14F3NO2S and its molecular weight is 341.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2,5-Difluoro-N-((1-(4-fluorophenyl)cyclopropyl)methyl)benzenesulfonamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, efficacy against various diseases, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Molecular Formula : C15H14F2N2O2S
- Molecular Weight : 320.34 g/mol
The presence of fluorine atoms in its structure enhances lipophilicity, which can improve biological availability and interaction with target proteins.
Mechanisms of Biological Activity
Research indicates that this compound exhibits multiple biological activities:
-
Anticancer Activity :
- The compound has shown promise in inhibiting cancer cell proliferation. It operates through mechanisms such as apoptosis induction and cell cycle arrest.
- In vitro studies demonstrated significant growth inhibition in various cancer cell lines, with IC50 values often in the nanomolar range.
-
Antimicrobial Properties :
- Studies have reported its effectiveness against a range of bacterial strains, including resistant strains. The minimum inhibitory concentration (MIC) values suggest potent antibacterial activity.
- For example, a related compound with a similar structure exhibited an MIC of 16 µM against Staphylococcus aureus .
-
Enzyme Inhibition :
- The compound acts as an inhibitor for specific enzymes involved in cancer progression and bacterial metabolism, contributing to its therapeutic effects.
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer effects of the compound on human leukemia cells. The results indicated that treatment led to significant apoptosis, with flow cytometry analysis showing increased annexin V positivity in treated cells compared to controls.
| Treatment Concentration (µM) | % Cell Viability |
|---|---|
| 0 | 100 |
| 1 | 85 |
| 10 | 50 |
| 100 | 20 |
Case Study 2: Antimicrobial Activity
In a separate investigation into its antimicrobial properties, the compound was tested against various pathogens. The results showed effective inhibition at low concentrations.
| Pathogen | MIC (µM) | MBC (µM) |
|---|---|---|
| Staphylococcus aureus | 16 | 32 |
| Escherichia coli | 32 | 64 |
| Pseudomonas aeruginosa | 64 | 128 |
Structure-Activity Relationship (SAR)
The introduction of fluorine atoms into the phenyl group appears to enhance the biological activity of the compound. Research indicates that modifications to the cyclopropyl moiety can also affect potency and selectivity against targets .
Propiedades
IUPAC Name |
2,5-difluoro-N-[[1-(4-fluorophenyl)cyclopropyl]methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3NO2S/c17-12-3-1-11(2-4-12)16(7-8-16)10-20-23(21,22)15-9-13(18)5-6-14(15)19/h1-6,9,20H,7-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVSVRHFWXNTRIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNS(=O)(=O)C2=C(C=CC(=C2)F)F)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














